Gisadenafil
Overview
Description
Gisadenafil is a small molecule pharmaceutical compound that has been investigated for the treatment of prostatic hyperplasia. This compound is a selective inhibitor of phosphodiesterase 5 (PDE5), with an IC50 of 3.6 nM, and prevents the degradation of cyclic guanosine monophosphate (cGMP) .
Mechanism of Action
Target of Action
Gisadenafil primarily targets Phosphodiesterase 5A (PDE5A) . PDE5A is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .
Mode of Action
As a PDE5A inhibitor , this compound works by blocking the action of PDE5A . This inhibition prevents the breakdown of cGMP, leading to increased levels of cGMP within the cells . The elevated cGMP levels promote vasodilation and relaxation of smooth muscles, which can enhance blood flow .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO/cGMP pathway . In this pathway, nitric oxide (NO) stimulates the production of cGMP, which then acts to relax smooth muscle cells and promote vasodilation . By inhibiting PDE5A, this compound prevents the degradation of cGMP, thereby enhancing the effects of the NO/cGMP pathway .
Pharmacokinetics
As a small molecule drug, it is expected to have good bioavailability and to be metabolized by the liver .
Result of Action
The molecular effect of this compound’s action is the increased concentration of cGMP in cells, leading to enhanced vasodilation and smooth muscle relaxation . This can result in improved blood flow, which is particularly relevant in conditions like erectile dysfunction and pulmonary arterial hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that individual genetic variations and overall health status can also impact the drug’s effectiveness .
Biochemical Analysis
Biochemical Properties
Gisadenafil plays a significant role in biochemical reactions as a selective inhibitor of PDE5 . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in various physiological processes. By inhibiting PDE5, this compound prevents the degradation of cGMP .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PDE5 and inhibiting its activity. This prevents the degradation of cGMP, leading to an increase in its levels. The elevated cGMP levels can then influence various molecular processes, including enzyme activation or inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
This compound is involved in the cGMP-related metabolic pathway due to its inhibition of PDE5 . Detailed information on the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .
Preparation Methods
The synthesis of Gisadenafil involves several steps. One of the key synthetic routes includes the reaction of 2-ethoxy-5-(4-ethyl-1-piperazinyl)sulfonyl-3-pyridinylamine with 3-ethyl-2-(2-methoxyethyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one under specific reaction conditions . The industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Gisadenafil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Gisadenafil has several scientific research applications, including:
Comparison with Similar Compounds
Gisadenafil is similar to other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. it is unique in its specific chemical structure and selectivity profile . Compared to other PDE5 inhibitors, this compound has a higher selectivity for PDE5 over other phosphodiesterases, making it a valuable research tool and potential therapeutic agent .
Similar Compounds
- Sildenafil
- Tadalafil
- Vardenafil
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N7O5S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29/h14-15H,5-13H2,1-4H3,(H,25,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFZMBHKIVDSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N7O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955107 | |
Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334826-98-1 | |
Record name | Gisadenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=334826-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gisadenafil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334826981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gisadenafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11902 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GISADENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6G4R7DI1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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